molecular formula C21H21N3O4S B15029691 ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

Cat. No.: B15029691
M. Wt: 411.5 g/mol
InChI Key: FGNGVMHZHRVSRX-UHFFFAOYSA-N
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Description

Ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core. The compound features:

  • A 4-methylphenyl imino group at the 2-position, which introduces steric and electronic modulation.
  • An acetyl linker at the 5-position, connecting the thiazolidinone ring to a para-substituted benzoate ester.
  • An ethyl ester group at the 4-position of the benzoic acid moiety, influencing lipophilicity and bioavailability.

Thiazolidinones are pharmacologically significant due to their roles as antimicrobial, anti-inflammatory, and antidiabetic agents .

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O4S/c1-3-28-20(27)14-6-10-15(11-7-14)22-18(25)12-17-19(26)24-21(29-17)23-16-8-4-13(2)5-9-16/h4-11,17H,3,12H2,1-2H3,(H,22,25)(H,23,24,26)

InChI Key

FGNGVMHZHRVSRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)C)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst such as glacial acetic acid.

    Introduction of the Imino Group: The thiazolidinone intermediate is then reacted with an aldehyde or ketone to introduce the imino group.

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ester or amide groups.

Scientific Research Applications

Ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in substituents and their biological implications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name / ID Key Substituents/Modifications Biological/Physicochemical Implications Reference
Target Compound 4-methylphenyl imino, acetyl, ethyl benzoate High lipophilicity (ethyl ester); potential metabolic stability due to methyl substitution .
2-{(2E)-2-[(4-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide 4-chloro-2-methylphenyl imino, 2,3-dimethylphenyl acetamide Enhanced electron-withdrawing effects (Cl) may improve receptor binding but reduce metabolic stability.
4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid 4-methoxyphenyl, ethyl thiazole, free carboxylic acid Methoxy group increases electron density, potentially enhancing solubility and target affinity .
Ethyl 4-[[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate Unsubstituted thiazolidinone, ethyl benzoate Simpler structure with lower steric hindrance; may exhibit weaker biological activity.
Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate sec-butyl, thioxo group, indole-acetyl linker Thioxo group enhances hydrogen bonding; indole moiety may confer CNS activity .
Antihyperglycemic thiazolidinones (e.g., 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives) Naphthyl-thiazole, substituted phenyl Demonstrated blood glucose-lowering effects in alloxan-induced diabetic models .

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl in ): Improve binding to target receptors (e.g., enzymes or transporters) but may reduce metabolic stability. Electron-Donating Groups (e.g., OMe in ): Enhance solubility and metabolic stability, critical for oral bioavailability.

Ester vs. Carboxylic Acid :

  • Ethyl/methyl esters (target compound, ) improve cell membrane penetration due to higher lipophilicity.
  • Free carboxylic acids (e.g., ) may enhance water solubility but require active transport for absorption.

Thiazolidinone Core Modifications: Thioxo substitution (): Introduces additional hydrogen-bonding sites, improving target affinity. Indole or naphthyl extensions (): Expand π-π stacking interactions, often correlating with enhanced CNS or antidiabetic activity.

Biological Activity Trends :

  • Compounds with naphthyl-thiazole moieties () show validated antihyperglycemic effects, suggesting the target compound’s acetyl-benzoate system could be optimized for similar applications.
  • Chloro-substituted analogs () may prioritize potency over pharmacokinetics, whereas methoxy-substituted derivatives () balance both.

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